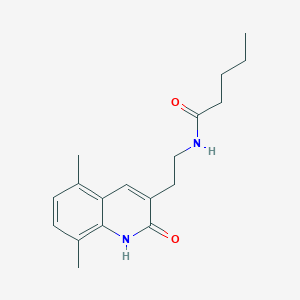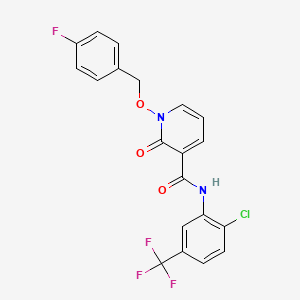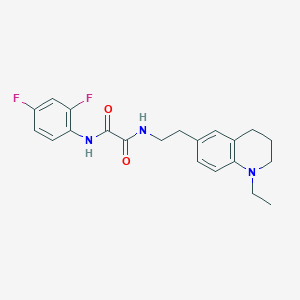
N1-(2,4-difluorophenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,4-difluorophenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H23F2N3O2 and its molecular weight is 387.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Agents Synthesis
A study focused on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, employing a one-pot three-component method. These compounds were evaluated for antitumor activities against several human cancer cell lines, demonstrating moderate to high levels of antitumor activities. The research highlighted the potential of these compounds, including those structurally related to N1-(2,4-difluorophenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, as anticancer agents. The mechanism of action for a representative compound indicated cell cycle arrest and apoptosis in cancer cells (Fang et al., 2016).
Neuropharmacology and Sleep Regulation
Research into the orexin (hypocretin) system, which plays a significant role in the regulation of sleep and wakefulness, has revealed that specific antagonists can modulate sleep patterns in animals. While not directly mentioning this compound, studies on related compounds have shown that blocking orexin receptors affects sleep architecture and promotes sleep, providing insights into potential therapeutic applications for sleep disorders (Dugovic et al., 2009).
Molecular Probes and Biochemical Research
Investigations into the reactivity and fluorescence enhancement of NO-specific probes have highlighted the utility of certain compounds in detecting and quantifying nitric oxide (NO) in biological systems. Though not directly involving this compound, related research has demonstrated the potential of structurally similar compounds as tools in biochemical and medical research (McQuade et al., 2010).
Antimicrobial Applications
Studies on derivatives of 1,4-dihydro-4-oxoquinoline, which share structural motifs with this compound, have explored their potential as antimicrobial agents. These investigations have led to the synthesis and testing of novel compounds for their activity against a range of bacterial strains, contributing to the development of new antibiotics and antimicrobial treatments (Desai et al., 2007).
Synthesis and Chemical Reactivity
Research in organic synthesis has led to the development of new methods for producing complex molecules, including tetrahydroquinoline derivatives. These studies provide valuable insights into the chemical reactivity and potential applications of compounds similar to this compound in various fields, from materials science to medicinal chemistry (Lu & Shi, 2007).
Eigenschaften
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O2/c1-2-26-11-3-4-15-12-14(5-8-19(15)26)9-10-24-20(27)21(28)25-18-7-6-16(22)13-17(18)23/h5-8,12-13H,2-4,9-11H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEPBAMZSZRCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

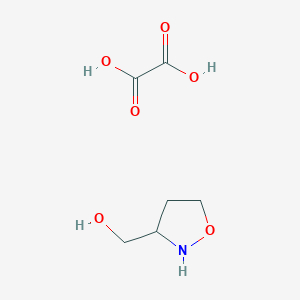
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2695370.png)
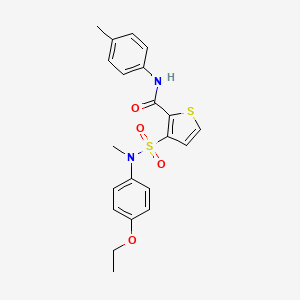
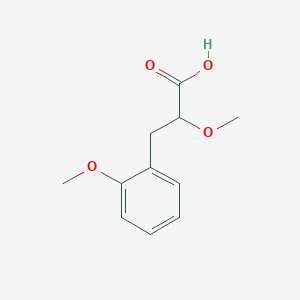


![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2695378.png)
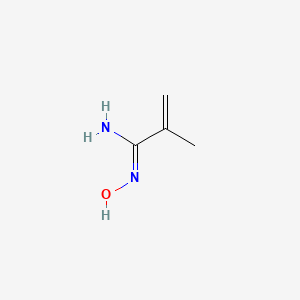
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2695382.png)
![(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2695383.png)
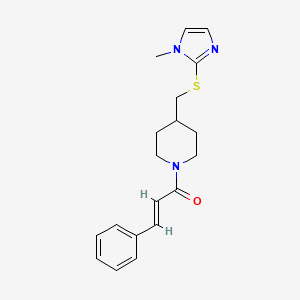
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2695387.png)
